molecular formula C25H25NO8 B11654951 6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid

Cat. No.: B11654951
M. Wt: 467.5 g/mol
InChI Key: PKXFPCDILYVTOM-XTQSDGFTSA-N
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Description

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxy group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the hydroxy and methoxybenzoyl groups, and the construction of the pyrrole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols

Scientific Research Applications

6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[2-(2H-1,3-BENZODIOXOL-5-YL)-4-HYDROXY-3-(4-METHOXYBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID apart from these similar compounds is its unique combination of functional groups and structural features. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25NO8

Molecular Weight

467.5 g/mol

IUPAC Name

6-[(3E)-2-(1,3-benzodioxol-5-yl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid

InChI

InChI=1S/C25H25NO8/c1-32-17-9-6-15(7-10-17)23(29)21-22(16-8-11-18-19(13-16)34-14-33-18)26(25(31)24(21)30)12-4-2-3-5-20(27)28/h6-11,13,22,29H,2-5,12,14H2,1H3,(H,27,28)/b23-21+

InChI Key

PKXFPCDILYVTOM-XTQSDGFTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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